molecular formula C26H24N2O4S B2658802 (1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone CAS No. 1030095-20-5

(1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone

Cat. No.: B2658802
CAS No.: 1030095-20-5
M. Wt: 460.55
InChI Key: VUAODURNIJBMQZ-UHFFFAOYSA-N
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Description

(1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[b][1,4]thiazine ring system, a phenoxyphenyl group, and a piperidinyl methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[b][1,4]thiazine ring: This can be achieved by reacting 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the phenoxyphenyl group: This step involves the reaction of the benzo[b][1,4]thiazine intermediate with a phenoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the desired phenoxyphenyl-substituted benzo[b][1,4]thiazine.

    Attachment of the piperidinyl methanone moiety: The final step involves the reaction of the phenoxyphenyl-substituted benzo[b][1,4]thiazine with piperidin-1-yl methanone under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives.

    Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its pharmacological properties, including potential therapeutic applications.

    Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The benzo[b][1,4]thiazine ring system and the phenoxyphenyl group may play a crucial role in binding to these targets, while the piperidinyl methanone moiety could influence the compound’s overall bioactivity and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-dimethylphenyl)[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone
  • (6,7-dimethoxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)(4-fluorophenyl)methanone
  • 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone

Uniqueness

(1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

[1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c29-26(27-17-7-2-8-18-27)25-19-28(23-11-5-6-12-24(23)33(25,30)31)20-13-15-22(16-14-20)32-21-9-3-1-4-10-21/h1,3-6,9-16,19H,2,7-8,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAODURNIJBMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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